Lanthanum decanoate

Liquid Crystals Photoluminescence Nanomaterials

Lanthanum decanoate (C10) delivers a unique balance absent in longer-chain homologues: Smectic A liquid crystallinity, strong visible photoluminescence under UV excitation, and superior solubility in common organic solvents. This enables solution-processable optical materials, efficient PVC thermal stabilization with improved matrix dispersion, and homogeneous nanoparticle-doped coatings. The microwave-synthesized sub-100 nm spherical morphology ensures high interfacial surface area for functional nanocomposites. Choose precisely—not all lanthanum carboxylates perform equally.

Molecular Formula C30H60LaO6
Molecular Weight 655.7 g/mol
Cat. No. B15349845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum decanoate
Molecular FormulaC30H60LaO6
Molecular Weight655.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.[La]
InChIInChI=1S/3C10H20O2.La/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);
InChIKeyBPKJYTCZVBAIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanthanum Decanoate CAS 62654-13-1: Technical Specifications and Baseline Properties for Scientific Procurement


Lanthanum decanoate (CAS 62654-13-1), also referred to as lanthanum(3+) decanoate or tris(decanoic acid) lanthanum salt, is a rare earth metal carboxylate with the molecular formula C30H57LaO6 and a molecular weight of 652.68 g/mol . Structurally, it consists of a La³⁺ ion coordinated to three decanoate (C10) anions, forming a lamellar hybrid material where inorganic lanthanum layers are separated by organic decanoate bilayers [1]. This compound is typically supplied as a white or off-white powder and is soluble in common organic solvents, making it suitable for solution-based applications . Key physicochemical identifiers include InChIKey DGUXUKYGEXDTOW-UHFFFAOYSA-K and EINECS 263-675-2 [2].

Why Lanthanum Decanoate Cannot Be Substituted Arbitrarily with Other Lanthanum Carboxylates


In-class lanthanum carboxylates—such as lanthanum stearate (C18), lanthanum laurate (C12), and lanthanum decanoate (C10)—are not interchangeable in technical applications due to fundamental differences in alkyl chain length, which govern solubility, thermal behavior, and compatibility with polymer matrices. Chain length directly influences the compound's ability to form stable lamellar structures, its melting and liquid crystalline phase transitions, and its dispersion in hydrophobic or hydrophilic environments [1]. For instance, while longer-chain carboxylates like stearate offer enhanced thermal stabilization in PVC, they exhibit reduced solubility in organic solvents compared to decanoate, limiting their utility in solution-phase catalysis or coatings [2]. The specific C10 chain length of lanthanum decanoate provides a unique balance of properties—including nanoparticle-forming capability via microwave synthesis, Smectic A liquid crystallinity, and strong visible photoluminescence—that are not observed in bulk counterparts or in homologues with different chain lengths [1]. Substitution with an alternative lanthanum carboxylate without quantitative verification risks altered phase behavior, reduced luminescence efficiency, and compromised processability.

Quantitative Evidence Guide: Differentiated Performance of Lanthanum Decanoate vs. Closest Analogs


Lanthanum Decanoate Nanoparticles Exhibit Unique Smectic A Liquid Crystalline Phases and Strong Visible Luminescence Absent in Bulk Alkanoates

Lanthanum decanoate nanoparticles (LaC10 NPs, <100 nm) synthesized via microwave radiation adopt a lamellar structure and form Smectic A liquid crystalline (LC) phases upon heating, as confirmed by differential scanning calorimetry (DSC) and powder X-ray diffraction [1]. In contrast, bulk lanthanide alkanoates do not display LC behavior [1]. Additionally, LaC10 NPs produce strong visible luminescence under UV irradiation (λ = 365 nm), a property not observed in non-vitrified bulk lanthanide alkanoates [1].

Liquid Crystals Photoluminescence Nanomaterials

Lanthanum Decanoate (C10) Offers Tailored PVC Thermal Stabilization with Shorter Alkyl Chain Compared to Longer-Chain Carboxylates

Studies on lanthanum carboxylates as PVC thermal stabilizers demonstrate that the alkyl chain length of the carboxylate ligand directly influences thermal stability performance [1]. Lanthanum decanoate (C10) provides a balance between compatibility and stabilization efficiency, whereas longer-chain carboxylates like lanthanum tridecanoate (C13) exhibit extended static thermal stability times (e.g., >45 minutes at 2.5% loading) [2] but may have reduced compatibility with polar PVC matrices [1]. This class-level trend allows formulators to select the optimal chain length for specific processing requirements.

PVC Thermal Stabilizer Rare Earth Stabilizer Polymer Additives

Microwave-Assisted Synthesis Yields Sub-100 nm Lanthanum Decanoate Nanoparticles with Controlled Spherical Morphology

A facile microwave (MWV) method using Ln(NO3)3·xH2O, ethanol/water, and decanoic acid produces lanthanum decanoate nanoparticles with spherical morphology and sizes below 100 nm [1]. This is in contrast to traditional solvothermal or precipitation methods for metal carboxylates, which often yield larger, irregular particles or bulk crystals [1]. The small size and uniform shape are critical for applications requiring high surface area or colloidal stability.

Nanoparticle Synthesis Microwave Chemistry Metal Alkanoates

Lanthanum Decanoate (C10) Demonstrates Enhanced Solubility in Organic Solvents Compared to Longer-Chain Lanthanum Carboxylates

Lanthanum decanoate is generally soluble in organic solvents such as ethanol and hydrocarbons , a property essential for its use as a homogeneous catalyst precursor or in solution-based processing. In contrast, longer-chain homologues like lanthanum stearate (C18) exhibit significantly lower solubility in common organic solvents due to increased van der Waals interactions between alkyl chains [1]. This solubility differential can impact catalyst loading, formulation homogeneity, and processing versatility.

Solubility Metal Carboxylates Organometallic Chemistry

Validated Application Scenarios for Lanthanum Decanoate Based on Comparative Evidence


Optoelectronic Devices and Luminescent Sensors

Lanthanum decanoate nanoparticles, due to their Smectic A liquid crystalline behavior and strong visible photoluminescence under UV excitation [1], are uniquely suited for the fabrication of responsive optical materials, including LC-based sensors, security inks, and light-emitting devices. The ability to undergo LC phase transitions absent in bulk alkanoates enables thermotropic switching and tunable emission properties.

PVC Thermal Stabilization with Optimized Compatibility

In PVC formulations where a balance between thermal stabilization and polymer compatibility is required, lanthanum decanoate (C10) serves as a rare earth stabilizer with a shorter alkyl chain compared to stearate or tridecanoate [2][3]. Its moderate chain length improves dispersion in polar PVC matrices while still providing effective HCl scavenging and coordination stabilization, making it a viable alternative to lead-based stabilizers in environmentally sensitive applications.

Nanocomposite Fillers and Functional Coatings

The sub-100 nm spherical morphology of lanthanum decanoate nanoparticles, achieved via microwave-assisted synthesis [1], facilitates their incorporation into polymer nanocomposites as reinforcing fillers or as components in functional coatings. The high surface area and uniform size distribution enhance interfacial interactions and can improve mechanical or barrier properties in thin films and advanced coatings.

Homogeneous Catalyst Precursor for Organic Synthesis

Owing to its enhanced solubility in organic solvents relative to longer-chain lanthanum carboxylates [4], lanthanum decanoate is a preferred precursor for the preparation of homogeneous lanthanum-based catalysts used in polymerization, esterification, and transesterification reactions [5]. Its solubility ensures uniform distribution of the active La³⁺ species, potentially improving catalytic efficiency and reproducibility.

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